4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound classified under the pyrrolo[2,3-d]pyrimidine derivatives. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug design due to its anticancer and antiviral properties. Its unique structure and reactivity make it a subject of interest in various scientific fields, including materials science and biological studies.
The synthesis of 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one typically involves cyclization reactions of precursor compounds. One common method includes the reaction of a suitable starting material with a chlorinating agent under controlled conditions.
A specific synthetic route involves:
The typical reaction setup includes:
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can undergo several types of chemical reactions:
Common reagents used in these reactions include chlorinating agents and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dimethyl sulfoxide (DMSO) .
The mechanism of action for 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one primarily involves its interaction with specific molecular targets within biological systems. It has been shown to bind to enzymes or receptors that modulate their activity. For instance:
This interaction leads to alterations in cellular signaling that can impede tumor growth or viral replication .
The compound exhibits the following physical properties:
The chemical properties include:
These properties make it suitable for various applications in research and industry .
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has several notable applications:
The pyrrolo[2,3-d]pyrimidine scaffold represents a bicyclic heterocyclic system formed by the fusion of pyrrole and pyrimidine rings. Systematic nomenclature follows IUPAC conventions where the bridgehead atoms are prioritized for numbering. The target compound, 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, reveals critical structural features:
Table 1: Structural Comparison of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
Compound Name | CAS Registry Number | Molecular Formula | Key Substituents | Ring Saturation | |
---|---|---|---|---|---|
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one | Not Specified | C₉H₁₁ClN₃O | 4-Cl; 5,7-(CH₃)₂; 6-one | Partially saturated (5,6,7) | |
4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 13784-35-5 | C₉H₁₃Cl₂N₃ | 4-Cl; 6,7,7-(CH₃)₃ | Partially saturated | [1] |
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1618-36-6 | C₇H₆ClN₃ | 4-Cl; 5-CH₃ | Aromatic | [5] |
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | 16372-08-0 | C₆H₆ClN₃ | 4-Cl | Partially saturated (6,7) | [7] |
4-Chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one | 59419276 | C₇H₆ClN₃O₂ | 4-Cl; 2-OCH₃; 6-one | Partially saturated | [8] |
The 5,5,7-trimethyl variant features quaternary centers at C5 and C7, enhancing steric bulk and metabolic stability. The 6-ketone group enables hydrogen bonding with biological targets, while the C4 chloro group facilitates nucleophilic displacement in synthetic derivatization. Stereochemistry at chiral centers (if present) significantly influences bioactivity, though the symmetrical dimethylation at C5 may preclude chirality in this derivative [1] [5].
Pyrrolo[2,3-d]pyrimidine research evolved through three distinct phases:
Table 2: Key Milestones in Pyrrolo[2,3-d]pyrimidine Drug Development
Time Period | Therapeutic Focus | Structural Innovations | Clinical Impact | |
---|---|---|---|---|
1960-1990 | Nucleoside Mimetics | Unsubstituted/C2-C6 alkyl derivatives | Antiviral leads (limited efficacy) | |
2000-2010 | Kinase Inhibitors | 4-Amino derivatives; C5 aryl/heteroaryl substituents | JAK inhibitors (e.g., Tofacitinib analogs) | [6] |
2010-Present | Targeted Cancer Therapy | Partially saturated cores; C6 carbonyls; gem-Dialkyl | Improved kinase selectivity; Reduced toxicity | [4] [6] |
Substituent engineering transforms pyrrolo[2,3-d]pyrimidine scaffolds into precision therapeutics:
Alkylation at C5/C7: Gem-dimethyl at C5 creates conformational restraint, locking the ring system in bioactive orientations. Simultaneously, C7-methylation blocks metabolic degradation observed in unsubstituted analogs. These modifications extend half-life in in vivo models of inflammation [1] [5].
C6 Carbonyl: The 6-ketone group introduces a hydrogen-bond acceptor that complements polar residues in kinase active sites. Molecular modeling confirms interactions with JAK hinge-region amides (e.g., Leu959, Glu966), explaining the enhanced potency of ketone-containing derivatives over purely aromatic analogs [8].
The trimethyl-ketone combination specifically addresses pharmacological challenges:
Current research exploits these features for Janus Kinase inhibitors in autoimmune diseases (rheumatoid arthritis, psoriasis) and oncology indications, validating the scaffold’s centrality in modern drug design [4] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1